molecular formula C51H78O2 B1265174 3-(All-trans-nonaprenyl)benzene-1,2-diol

3-(All-trans-nonaprenyl)benzene-1,2-diol

Katalognummer: B1265174
Molekulargewicht: 723.2 g/mol
InChI-Schlüssel: PKYZMVIVZPJXFM-XBVQZQHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(All-trans-nonaprenyl)benzene-1,2-diol is a polyprenylcatechol belonging to the class of prenol lipids. This compound features a long, all-trans-nonaprenyl chain attached to a benzene-1,2-diol (catechol) moiety. Compounds of this structural class are of significant interest in biochemical research, particularly in the study of quinone and secondary metabolite biosynthesis pathways . While the specific research applications for this compound are not fully detailed in public databases, structurally similar polyprenylbenzene-1,2-diols are recognized as potential biomarkers for the consumption of various food items such as Brussels sprouts, capers, and thistles . Furthermore, closely related molecules are key intermediates in essential biological processes. For instance, the enzyme homogentisate solanesyltransferase (EC 2.5.1.117) catalyzes a analogous reaction using homogentisate and all-trans-nonaprenyl diphosphate to form 2-methyl-6-all-trans-nonaprenylbenzene-1,4-diol, which is a crucial step in the plastoquinone-9 biosynthesis pathway in plants and algae . Plastoquinone-9 is a vital component of the photosynthetic electron transport chain. This context makes 3-(All-trans-nonaprenyl)benzene-1,2-diol a compound of interest for researchers studying terpenoid-quinone biosynthesis, enzymology, and plant or microbial physiology . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Eigenschaften

Molekularformel

C51H78O2

Molekulargewicht

723.2 g/mol

IUPAC-Name

3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,2-diol

InChI

InChI=1S/C51H78O2/c1-40(2)20-11-21-41(3)22-12-23-42(4)24-13-25-43(5)26-14-27-44(6)28-15-29-45(7)30-16-31-46(8)32-17-33-47(9)34-18-35-48(10)38-39-49-36-19-37-50(52)51(49)53/h19-20,22,24,26,28,30,32,34,36-38,52-53H,11-18,21,23,25,27,29,31,33,35,39H2,1-10H3/b41-22+,42-24+,43-26+,44-28+,45-30+,46-32+,47-34+,48-38+

InChI-Schlüssel

PKYZMVIVZPJXFM-XBVQZQHUSA-N

Isomerische SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C

Kanonische SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C)C

Herkunft des Produkts

United States

Biosynthetic Pathways of 3 All Trans Nonaprenyl Benzene 1,2 Diol

Aerobic Biosynthesis of 3-(All-trans-polyprenyl)benzene-1,2-diol

Under aerobic conditions, the synthesis of 3-(All-trans-polyprenyl)benzene-1,2-diol is part of the well-established ubiquinone production pathway that utilizes molecular oxygen. A specific monooxygenase is responsible for this transformation.

Role of 2-Polyprenylphenol 6-Hydroxylase (UbiI, EC 1.14.13.240) in the C5-Hydroxylation Step

The enzyme 2-polyprenylphenol 6-hydroxylase, encoded by the ubiI gene in Escherichia coli, is responsible for catalyzing the C5-hydroxylation of the benzene (B151609) ring. nih.gov This reaction converts the substrate, 2-all-trans-polyprenylphenol, into 3-(all-trans-polyprenyl)benzene-1,2-diol. The function of UbiI as the C5-hydroxylase was confirmed through genetic studies where a deficiency in the ubiI gene resulted in the accumulation of 4-hydroxypolyphenyl-propionate (4-HP₈), a diagnostic marker for a failed C5-hydroxylation step. nih.gov The identification of UbiI filled a significant gap in understanding the aerobic biosynthesis of coenzyme Q, confirming the identities of the three monooxygenases required for this pathway. nih.gov

Substrate Specificity and Catalytic Mechanism of UbiI

UbiI is a FAD-dependent monooxygenase that catalyzes the oxygen-dependent C5-hydroxylation reaction in coenzyme Q biosynthesis. nih.gov The catalytic cycle of such flavin-dependent monooxygenases is a complex process involving the enzyme, substrate, the flavin adenine (B156593) dinucleotide (FAD) cofactor, NADPH, and molecular oxygen. nih.gov The mechanism involves choreographed movements of the FAD cofactor, which shifts between "OUT" and "IN" conformations. nih.gov In the "OUT" position, the oxidized FAD is reduced by NADPH. nih.gov Subsequently, the reduced FAD moves to the "IN" conformation, where it reacts with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. nih.gov This intermediate is responsible for the monooxygenation of the substrate, yielding the hydroxylated product. nih.gov Structural analysis of UbiI has revealed significant homology with other FAD-dependent monooxygenases, including a defined binding pocket for the FAD cofactor. nih.gov

Cofactor Requirements (e.g., NADPH, O₂) for Aerobic Hydroxylation

The aerobic hydroxylation catalyzed by UbiI has specific cofactor requirements. As a FAD-dependent monooxygenase, it fundamentally requires FAD. nih.gov The reaction is O₂-dependent, utilizing molecular oxygen as the source of the hydroxyl group's oxygen atom. nih.govnih.gov The reduction of the FAD cofactor is accomplished by an electron donor, which for this class of enzymes is typically NADPH. nih.govrug.nl

FeatureAerobic Hydroxylation (UbiI)
Enzyme 2-Polyprenylphenol 6-Hydroxylase (UbiI)
Gene ubiI
Function C5-Hydroxylation
Oxygen Requirement Aerobic (O₂-dependent)
Cofactors FAD, NADPH, O₂
Mechanism FAD-dependent monooxygenase

Oxygen-Independent Biosynthesis of 3-(All-trans-polyprenyl)benzene-1,2-diol

Facultative anaerobic organisms like E. coli can synthesize ubiquinone even in the absence of oxygen. nih.govanr.fr This capability relies on an alternative, oxygen-independent pathway that employs a different set of hydroxylase enzymes.

Involvement of Ubiquinone Hydroxylase (UbiUV, EC 1.97.1.15)

In anaerobic conditions, the function of the oxygen-dependent hydroxylases (including UbiI) is taken over by an alternative system. nih.gov Research has identified the proteins UbiU and UbiV as essential for the O₂-independent hydroxylation steps in ubiquinone biosynthesis. nih.govnih.gov These proteins, which are found in various proteobacterial clades, have no significant sequence similarity to the aerobic hydroxylases like UbiI. nih.gov UbiU and UbiV form a heterodimer, and each subunit binds a [4Fe-4S] iron-sulfur cluster, which is critical for their catalytic activity. nih.gov Genetic studies have demonstrated that the UbiUV-dependent pathway is crucial for processes like nitrate (B79036) respiration under anaerobic conditions. nih.gov

Prephenate-Dependent Hydroxylation Pathway and Decarboxylation

The most remarkable feature of the anaerobic hydroxylation pathway is its use of an organic molecule, prephenate, as the oxygen donor instead of O₂. nih.gov Prephenate is a known intermediate in the biosynthetic pathway of aromatic amino acids. nih.gov Genetic and metabolic labeling experiments have confirmed that prephenate is essential for ubiquinone synthesis in E. coli under anaerobic conditions. nih.gov Studies using ¹⁸O-labeled shikimate, a precursor to prephenate, showed the incorporation of the ¹⁸O isotope into the ubiquinone molecule, directly demonstrating that prephenate provides the oxygen atom for the hydroxylation reactions. nih.gov This prephenate-dependent hydroxylation represents a unique biochemical strategy for adaptation to anaerobic environments, catalyzed by the UbiUV enzyme complex, which belongs to the U32 family of iron-sulfur proteins. nih.gov

FeatureAnaerobic Hydroxylation (UbiUV)
Enzyme Ubiquinone Hydroxylase (UbiUV)
Genes ubiU, ubiV
Function O₂-independent Hydroxylation
Oxygen Requirement Anaerobic (O₂-independent)
Oxygen Donor Prephenate
Prosthetic Group [4Fe-4S] clusters

Characterization of Electron Acceptors and Iron-Sulfur Clusters in UbiUV Activity

In the biosynthesis of ubiquinone, particularly under anaerobic conditions, a novel O2-independent pathway has been identified, which involves the proteins UbiU and UbiV. nih.govresearchgate.netnih.gov These proteins are crucial for hydroxylation reactions in the absence of molecular oxygen and represent a new class of O2-independent hydroxylases. nih.govresearchgate.netnih.gov

Research has demonstrated that UbiU and UbiV form a heterodimer. nih.govnih.gov Critically, each of these proteins binds a [4Fe-4S] cluster through conserved cysteine residues, which are essential for their enzymatic activity. nih.govresearchgate.netnih.gov These iron-sulfur clusters are the immediate electron acceptors from electron transfer flavoprotein (ETF). nih.gov The proper functioning of these clusters is vital for the hydroxylation steps in the anaerobic ubiquinone biosynthetic pathway. nih.gov

Another protein, UbiT, which contains an SCP2 lipid-binding domain, is thought to be an accessory factor in this O2-independent pathway, likely involved in binding the lipid substrates. nih.govresearchgate.netnih.gov The UbiT, UbiU, and UbiV proteins are found across various proteobacterial clades, indicating a widespread mechanism for ubiquinone synthesis in oxygen-deprived environments. nih.govnih.gov

Downstream Metabolism of 3-(All-trans-nonaprenyl)benzene-1,2-diol in Ubiquinone Synthesis

Following its formation, 3-(all-trans-nonaprenyl)benzene-1,2-diol undergoes a series of enzymatic modifications to ultimately become functional ubiquinone. These modifications primarily involve methylation and hydroxylation reactions.

O-Methylation of 3-(All-trans-polyprenyl)benzene-1,2-diol to 2-Methoxy-6-(all-trans-polyprenyl)phenol

The first major modification of 3-(all-trans-polyprenyl)benzene-1,2-diol is an O-methylation reaction. qmul.ac.ukexpasy.org In this step, a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) is transferred to one of the hydroxyl groups on the benzene ring. qmul.ac.ukuniprot.org This reaction is catalyzed by a specific O-methyltransferase, resulting in the formation of 2-methoxy-6-(all-trans-polyprenyl)phenol. qmul.ac.ukexpasy.orguniprot.org

Role of 2-Polyprenyl-6-hydroxyphenol Methylase (UbiG, EC 2.1.1.222) in Escherichia coli

In the bacterium Escherichia coli, the enzyme responsible for the O-methylation of 3-(all-trans-polyprenyl)benzene-1,2-diol is 2-polyprenyl-6-hydroxyphenol methylase, encoded by the ubiG gene. qmul.ac.ukexpasy.orgwikipedia.org This enzyme, classified under EC 2.1.1.222, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the substrate. qmul.ac.ukexpasy.org

Interestingly, research has shown that the UbiG protein in E. coli is bifunctional and catalyzes both O-methylation steps required in ubiquinone biosynthesis. qmul.ac.ukexpasy.orgwikipedia.org The second methylation step, which occurs later in the pathway, is classified under EC 2.1.1.64 (3-demethylubiquinol 3-O-methyltransferase). qmul.ac.ukgenome.jp The functionality of UbiG is crucial for the production of ubiquinone, and its activity can be influenced by other proteins in the Ubi metabolon, such as UbiX. nih.govnih.govresearchgate.net

Comparative Analysis of O-Methyltransferase Activities (e.g., UbiG vs. Coq3p) and Substrate Differences in Prokaryotic and Eukaryotic Pathways

In eukaryotes, such as the yeast Saccharomyces cerevisiae, the two O-methylation steps are catalyzed by the Coq3 polypeptide. qmul.ac.ukexpasy.org Although the second methylation reaction is conserved between UbiG and Coq3p, the initial methylation occurs at a different point in the pathway and involves a different substrate. qmul.ac.ukgenome.jp The eukaryotic enzyme, classified as EC 2.1.1.114 (polyprenyldihydroxybenzoate methyltransferase), acts on 3,4-dihydroxy-5-all-trans-polyprenylbenzoate, which contains a carboxylate group that is absent in the prokaryotic substrate, 3-(all-trans-polyprenyl)benzene-1,2-diol. qmul.ac.ukexpasy.orggenome.jp

Despite these substrate differences, studies have shown that the E. coli UbiG polypeptide can complement a coq3 mutant in yeast if it is engineered to be targeted to the mitochondria, demonstrating a fundamental conservation of the O-methyltransferase function. wikipedia.orgebi.ac.uk

Table 1: Comparison of Prokaryotic and Eukaryotic O-Methyltransferases in Ubiquinone Biosynthesis

FeatureProkaryotes (E. coli)Eukaryotes (S. cerevisiae)
Enzyme UbiG (EC 2.1.1.222)Coq3p (EC 2.1.1.114)
First Methylation Substrate 3-(all-trans-polyprenyl)benzene-1,2-diol3,4-dihydroxy-5-all-trans-polyprenylbenzoate
Key Substrate Difference Lacks a carboxyl group on the benzene ring.Contains a carboxyl group on the benzene ring. qmul.ac.ukexpasy.orggenome.jp
Cellular Location CytoplasmMitochondria

Subsequent Hydroxylations and Methylations Leading to Functional Ubiquinone

The formation of 2-methoxy-6-(all-trans-polyprenyl)phenol is just one step in a multi-stage process. genome.jpfrontiersin.org Following this initial methylation, the ubiquinone precursor undergoes a series of further modifications, including additional hydroxylations and methylations, to become the fully functional ubiquinone molecule. genome.jpfrontiersin.orgnih.gov

The precise order of these subsequent reactions can vary between different organisms. genome.jp In general, the pathway involves two more hydroxylation events and a second O-methylation, as well as a C-methylation. frontiersin.orgnih.gov In E. coli, the second O-methylation is also catalyzed by UbiG. qmul.ac.ukexpasy.org The final product is ubiquinone, a vital component of the electron transport chain. genome.jpoup.com

Occurrence and Distribution of 3 All Trans Nonaprenyl Benzene 1,2 Diol in Biological Systems

Identification and Characterization in Microbial Species, particularly Escherichia coli

3-(All-trans-nonaprenyl)benzene-1,2-diol has been recognized as a metabolite within the bacterium Escherichia coli. Its presence is associated with the ubiquinone biosynthetic pathway, a critical process for cellular respiration. While direct, in-depth studies on the characterization of this specific nonaprenyl form are limited, research on related polyprenylated phenols in E. coli provides insight into the methodologies used for their identification.

In studies of ubiquinone-deficient mutants of E. coli, various precursors and related compounds have been isolated and characterized. For instance, 2-octaprenylphenol, a structurally similar compound with a shorter prenyl chain, was identified and characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. nih.govnih.gov These analytical methods are standard for elucidating the structure of such complex lipids. The characterization of these related molecules within the ubiquinone pathway suggests that 3-(all-trans-nonaprenyl)benzene-1,2-diol would be identified and quantified using similar advanced analytical techniques. The study of these intermediates in mutant strains has been fundamental to mapping the gene-enzyme relationships in the ubiquinone biosynthesis pathway in E. coli. nih.govresearchgate.net

Detection and Quantification in Plant Metabolomes

Recent advancements in metabolomics have enabled the detection of a vast array of compounds in plants, leading to the discovery of 3-(all-trans-nonaprenyl)benzene-1,2-diol in certain legume species.

Identification as a Novel Metabolite in Vigna unguiculata (Cowpea)

A 2022 study utilizing non-targeted metabolomics on cooked legumes led to the novel identification of 3-(all-trans-nonaprenyl)benzene-1,2-diol in cowpea (Vigna unguiculata). researchgate.netresearchgate.net This discovery highlights the compound as a previously uncharacterized component of the cowpea metabolome. The use of high-resolution ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) was instrumental in detecting and identifying this complex lipid in cooked cowpea samples. researchgate.net

Presence in Cajanus cajan (Pigeon Pea) and Comparative Analysis with Other Legumes

The same 2022 study also analyzed the metabolome of pigeon pea (Cajanus cajan) and common bean (Phaseolus vulgaris), allowing for a comparative analysis. researchgate.netresearchgate.net The results indicated that while 3-(all-trans-nonaprenyl)benzene-1,2-diol is present in these other legumes, it is found in a notably higher abundance in cowpea. researchgate.netresearchgate.net This differential distribution suggests a species-specific accumulation of this particular polyprenylated catechol.

Non-Targeted Metabolomics Approaches for Differentiating Biological Sources of 3-(All-trans-nonaprenyl)benzene-1,2-diol

Non-targeted metabolomics has proven to be a powerful tool for distinguishing between different legume species based on their chemical profiles. The comprehensive analysis of metabolites in cooked cowpea, pigeon pea, and common bean revealed distinct chemical fingerprints for each. nih.govresearchgate.net In this context, 3-(all-trans-nonaprenyl)benzene-1,2-diol emerged as one of the key differentiating metabolites, with its significantly higher levels in cowpea serving as a potential chemical marker. researchgate.netresearchgate.net The study employed two different UPLC-MS platforms to ensure a broad and complementary analysis of the legume metabolomes, reinforcing the reliability of the findings. nih.govresearchgate.net This approach allows for the identification of novel compounds and provides a basis for understanding the biochemical differences between closely related species.

Biosynthetic Accumulation and Varietal Differences in Plant Species

The investigation into the metabolomes of different cowpea varieties has revealed variations in the accumulation of specific compounds. The study by Sayre-Chavez et al. (2022) included three distinct Ghanaian varieties of cowpea: 'Dagbantuya', 'Sangyi', and 'Tukara'. researchgate.netresearchgate.net While the study identified variety-specific markers such as tonkinelin (B1228903) for 'Dagbantuya' and pheophytin A for 'Sangyi', the data also points towards varietal differences in the broader metabolome, which would include compounds like 3-(all-trans-nonaprenyl)benzene-1,2-diol. researchgate.netresearchgate.net The comparative analysis of these varieties suggests that genetic factors play a significant role in the biosynthetic accumulation of secondary metabolites.

Below is a data table summarizing the key findings related to the occurrence of 3-(All-trans-nonaprenyl)benzene-1,2-diol.

Biological SystemCompound StatusKey FindingsAnalytical Techniques
Escherichia coli MetaboliteIdentified as part of the ubiquinone biosynthetic pathway.Inferred from studies on related compounds: NMR, Mass Spectrometry. nih.govnih.gov
Vigna unguiculata (Cowpea) Novel MetaboliteIdentified for the first time in cooked cowpea; present in significantly higher abundance compared to other tested legumes. researchgate.netresearchgate.netNon-targeted UPLC-MS. researchgate.net
Cajanus cajan (Pigeon Pea) Detected MetabolitePresent in the metabolome, but at a lower abundance compared to cowpea. researchgate.netresearchgate.netNon-targeted UPLC-MS. researchgate.net

Chemical and Enzymatic Synthesis of 3 All Trans Nonaprenyl Benzene 1,2 Diol and Its Analogues for Research

Conventional Chemical Synthesis Methodologies for 3-(All-trans-nonaprenyl)benzene-1,2-diol

The complete chemical synthesis of 3-(all-trans-nonaprenyl)benzene-1,2-diol is a complex undertaking due to the molecule's two main components: the catechol (benzene-1,2-diol) head and the long, stereochemically defined all-trans-nonaprenyl tail. Conventional organic synthesis typically approaches this by preparing the aromatic ring and the isoprenoid side chain separately before coupling them.

Key Synthetic Strategies:

Catechol Ring Formation: The catechol moiety can be synthesized through several established methods. Common industrial routes include the hydroxylation of phenol (B47542) or the distillation of coal tar. google.com Laboratory-scale syntheses often involve the demethylation of the more accessible precursor, guaiacol (B22219) (2-methoxyphenol), using reagents like hydrobromic acid or a combination of iodine and aluminum powder. orgsyn.orgchemicalbook.com Other methods include the hydrolysis of ortho-substituted chlorophenols or the oxidation of salicylaldehyde. google.comorgsyn.org

Polyprenyl Chain Synthesis: The construction of the C45 all-trans-nonaprenyl side chain is a significant challenge, requiring iterative additions of isoprene (B109036) units while maintaining the trans-stereochemistry at each double bond. This is often accomplished through sequential Wittig-type or Julia-Kocienski olefination reactions.

Coupling and Deprotection: Once the protected catechol ring and the nonaprenyl bromide or a similar activated derivative are synthesized, they are joined via a coupling reaction, such as a Friedel-Crafts alkylation or a metal-catalyzed cross-coupling reaction. The final step involves the removal of protecting groups from the catechol hydroxyls to yield the target molecule.

Given the difficulty and low yields associated with synthesizing long polyprenyl chains, purely chemical methods for producing 3-(all-trans-nonaprenyl)benzene-1,2-diol are often supplanted by biocatalytic or chemoenzymatic approaches, especially for research purposes.

Synthetic Step Common Methodologies Key Considerations
Catechol Ring Synthesis Demethylation of guaiacol; Hydrolysis of o-chlorophenol; Oxidation of salicylaldehyde. google.comorgsyn.orgchemicalbook.comAvailability of starting materials; Reaction conditions (e.g., high temperatures, caustic solutions). google.com
Polyprenyl Chain Synthesis Iterative olefination reactions (e.g., Wittig, Julia).Stereochemical control to ensure all-trans configuration; Multi-step process with potential for low overall yield.
Coupling Reaction Friedel-Crafts alkylation; Cross-coupling reactions.Choice of catalyst and reaction conditions to avoid side reactions.
Final Deprotection Cleavage of ether or ester protecting groups.Mild conditions required to preserve the sensitive catechol and polyprenyl moieties.

Chemoenzymatic and Biocatalytic Approaches for the Production of 3-(All-trans-polyprenyl)benzene-1,2-diol

Biocatalytic and chemoenzymatic methods offer highly selective and environmentally more benign alternatives to conventional synthesis. nih.gov These strategies leverage the specificity of enzymes to perform difficult chemical transformations under mild conditions.

Biocatalytic Production of the Catechol Moiety: Microorganisms have been engineered to produce catechols from simple, renewable feedstocks like glucose or from aromatic precursors. google.comnih.gov

Whole-Cell Biotransformation: Strains of Pseudomonas putida and recombinant Escherichia coli have been utilized for the biocatalytic production of substituted catechols. nih.gov These organisms can be engineered to express specific enzymes, such as toluene (B28343) dioxygenase and toluene cis-dihydrodiol dehydrogenase, which convert aromatic compounds into the corresponding catechols. nih.gov This approach can be highly selective, avoiding the formation of unwanted isomers that often plague chemical synthesis. nih.gov

Enzymatic and Chemoenzymatic Synthesis: A chemoenzymatic approach combines chemical steps with key enzymatic transformations.

Enzyme-Catalyzed Reactions: Lipases and oxidoreductases are commonly used. For instance, a two-step chemoenzymatic method can involve a lipase-catalyzed epoxidation of a precursor followed by hydrolysis to form a diol. nih.gov Subsequent oxidation by microbial cultures can yield the desired product. nih.gov Asymmetric synthesis using a sequence of lyases for C-C bond formation and oxidoreductases for reduction can produce specific stereoisomers of vicinal diols. researchgate.net

Polyprenyl Group Transfer: In nature, enzymes are responsible for constructing and attaching polyprenyl chains. The biosynthesis of Coenzyme Q (ubiquinone), which features a polyprenyl tail attached to a benzoquinone head, provides a model system. ebi.ac.uk Enzymes such as polyprenyl diphosphate (B83284) synthases assemble the isoprenoid chain, and a subsequent prenyltransferase attaches it to the aromatic ring precursor. In eukaryotes, the Coq3 polypeptide is an O-methyltransferase that acts on a 3,4-dihydroxy-5-polyprenylbenzoate substrate, demonstrating the biological machinery's ability to handle such molecules. ebi.ac.uk

Approach Description Key Enzymes/Organisms Advantages
Whole-Cell Biocatalysis Use of engineered microorganisms to convert precursors into substituted catechols. nih.govPseudomonas putida, recombinant E. coli. nih.govHigh selectivity, use of renewable feedstocks, mild reaction conditions. google.comnih.gov
Chemoenzymatic Synthesis A multi-step process combining chemical reactions with highly selective enzymatic transformations. nih.govLipases, Oxidoreductases, Lyases. nih.govresearchgate.netHigh stereoselectivity and regioselectivity, access to chiral molecules. researchgate.netresearchgate.net
Biosynthetic Pathway Analogy Leveraging enzymes from related pathways, like Coenzyme Q biosynthesis, for polyprenylation. ebi.ac.ukPolyprenyl diphosphate synthases, Prenyltransferases (e.g., Coq3). ebi.ac.ukPotential for direct enzymatic synthesis of the final structure.

Design and Synthesis of Prenyl-Chain Truncated or Modified Benzene-1,2-diol Analogues

For research applications, particularly for studying enzymes that metabolize 3-(all-trans-nonaprenyl)benzene-1,2-diol, analogues with shorter or modified prenyl chains are invaluable. These analogues are often easier to synthesize and handle while retaining sufficient structural similarity to interact with the target enzymes.

Commonly Synthesized Analogues: Analogues with shorter, more accessible prenyl chains like geranyl (C10) and farnesyl (C15) are frequently prepared.

Synthesis of Geranyl/Farnesyl Catechols: The synthesis of these truncated analogues follows a similar logic to that of the full-length compound but is considerably simpler. It involves the coupling of a protected catechol with geranyl bromide or farnesyl bromide. The required geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) are key intermediates in the biosynthesis of all monoterpenes and sesquiterpenes, respectively. researchgate.net

Bifunctional Synthases: The existence of bifunctional enzymes like geranyl/farnesyl diphosphate synthase (G/FPPS) in plants highlights the biological link between these shorter prenyl units. nih.gov Such enzymes can be a source for the biocatalytic production of the necessary prenyl diphosphate precursors.

Chemical Synthesis of Prenyl Precursors: Shorter-chain prenyl alcohols like geraniol (B1671447) can be converted into useful intermediates, such as thiogeraniol, through chemical methods like the Mitsunobu reaction. researchgate.net

These truncated analogues serve as important chemical probes for investigating the biological function and enzymatic processing of the natural compound.

Application of Synthetic Analogues as Substrates or Inhibitors in Enzyme Characterization Studies

Synthetic analogues of 3-(all-trans-nonaprenyl)benzene-1,2-diol are crucial for elucidating the mechanisms of enzymes involved in its biosynthesis and metabolism. They can be designed to act as substrates, inhibitors, or probes.

Analogues as Enzyme Inhibitors: By modifying the catechol head or the prenyl tail, analogues can be designed to bind to an enzyme's active site without undergoing a reaction, thereby acting as inhibitors.

Inhibition Studies: Catechol analogues have been shown to inhibit the activity of enzymes like lysyl hydroxylase. nih.gov Kinetic analysis of this inhibition revealed a noncompetitive mechanism with respect to the collagen substrate, providing insight into the enzyme's function. nih.gov Similarly, synthetic catechol analogues of diethylstilbestrol (B1670540) can inhibit the interaction between estradiol (B170435) and its receptor. nih.gov

Prenyltransferase Inhibition: The enzymes that transfer the prenyl chain (prenyltransferases) are major targets for inhibitor design. nih.gov Lipophilic bisphosphonates, which mimic the isoprenoid diphosphate substrate, are known to inhibit farnesyl diphosphate synthase. researchgate.net

Analogues as Substrates and Probes: Analogues can serve as alternative substrates to measure enzyme activity or as probes to map the enzyme's active site.

Substrate Mimics: Farnesyl diphosphate (FPP) analogues containing photoactive benzophenone (B1666685) groups have been synthesized. nih.gov These molecules are recognized as substrates by protein prenyltransferases and can be enzymatically attached to peptide substrates. nih.gov A crystal structure of one such analogue bound to farnesyltransferase confirmed that it is a good mimic of the natural substrate. nih.gov

Photoaffinity Labeling: Once incorporated, the photoactive group can be activated by UV light to form a covalent bond with nearby amino acid residues in the enzyme's active site. This technique helps identify which parts of the enzyme are in close proximity to specific parts of the substrate, providing valuable structural information. nih.gov

Application Analogue Type Example Information Gained
Enzyme Inhibition Catechol analogues, lipophilic bisphosphonates. researchgate.netnih.govCatechol analogues inhibiting lysyl hydroxylase. nih.govEnzyme kinetics (e.g., Ki, type of inhibition), structure-activity relationships. nih.gov
Substrate Activity Truncated prenyl catechols (e.g., farnesyl-catechol).FPP analogues used with protein prenyltransferases. nih.govEnzyme substrate specificity, catalytic efficiency.
Active Site Probing Analogues with photoactive groups (e.g., benzophenone). nih.govPhotoaffinity labeling of human protein geranylgeranyltransferase. nih.govIdentification of amino acid residues in the substrate-binding pocket. nih.gov

Analytical Methodologies for Research on 3 All Trans Nonaprenyl Benzene 1,2 Diol

Advanced Chromatographic Techniques (e.g., UPLC) for Separation and Identification in Complex Matrices

The separation and identification of 3-(All-trans-nonaprenyl)benzene-1,2-diol from intricate biological samples are effectively achieved through advanced chromatographic techniques. Ultra-Performance Liquid Chromatography (UPLC) is a prominent method in this regard, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). mdpi.come3s-conferences.org UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, improved sensitivity, and faster analysis times. nih.gov

When analyzing complex matrices such as cellular extracts or tissues, the high resolution of UPLC is paramount for separating the lipophilic 3-(All-trans-nonaprenyl)benzene-1,2-diol from a multitude of other endogenous compounds. frontiersin.org The choice of stationary phase is critical, with reversed-phase columns, such as C18, being commonly employed for the separation of nonpolar compounds like polyprenylated phenols. frontiersin.org The mobile phase composition, typically a gradient of organic solvents like acetonitrile or methanol with water, is optimized to achieve the best possible separation.

For enhanced identification, UPLC is often coupled with photodiode array (PDA) detectors, which provide spectral information across a range of wavelengths, aiding in the preliminary identification of the compound based on its UV-Vis absorption profile. nih.gov Furthermore, multi-dimensional chromatography (MDC) presents an even more powerful approach for resolving extremely complex mixtures. mdpi.com By employing two or more different chromatographic separations in tandem, MDC can separate co-eluting compounds that would otherwise overlap in a single-dimensional system. mdpi.com

Interactive Table 1: Comparison of Chromatographic Techniques for Polyphenol Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Multi-Dimensional Chromatography (MDC)
Resolution Good Excellent Superior
Analysis Time Longer Shorter Varies (can be longer)
Sensitivity Good Higher Highest
Solvent Consumption Higher Lower Higher
Complexity Lower Moderate Higher
Primary Application Routine analysis, quantification High-throughput screening, complex mixtures Extremely complex sample analysis

Mass Spectrometry-Based Platforms (e.g., LC-MS/MS, MALDI-TOF) for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of 3-(All-trans-nonaprenyl)benzene-1,2-diol. When coupled with liquid chromatography, particularly UPLC, it provides a highly sensitive and specific analytical platform. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both identifying and quantifying the compound and its metabolites. researchgate.netyoutube.com In this setup, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules. researchgate.net The precursor ion corresponding to the mass of the target compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a structural fingerprint for the molecule, enabling confident identification. nih.gov For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored, offering high selectivity and sensitivity. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another valuable technique, particularly for the analysis of larger molecules and for imaging applications. unm.edu In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. unm.edu The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. unm.edu MALDI-TOF/TOF instruments allow for tandem MS experiments, providing structural information through fragmentation analysis. researchgate.netmdpi.com This technique can be particularly useful for characterizing potential conjugates or adducts of 3-(All-trans-nonaprenyl)benzene-1,2-diol.

Interactive Table 2: Mass Spectrometry Platforms for Compound Analysis

Platform Ionization Method Mass Analyzer(s) Key Application
LC-MS/MS Electrospray Ionization (ESI) Triple Quadrupole, Ion Trap, Q-TOF Targeted quantification, structural confirmation
MALDI-TOF Matrix-Assisted Laser Desorption/Ionization Time-of-Flight High mass analysis, tissue imaging
MALDI-TOF/TOF Matrix-Assisted Laser Desorption/Ionization TOF/TOF Structural elucidation via fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel metabolites and intermediates of 3-(All-trans-nonaprenyl)benzene-1,2-diol. hyphadiscovery.comsemanticscholar.org While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed insights into the atomic connectivity and stereochemistry. nih.gov Modern NMR instruments, especially those equipped with cryoprobes, allow for the analysis of very small amounts of purified material (micrograms). hyphadiscovery.com

A suite of one-dimensional and two-dimensional NMR experiments is typically employed for complete structural assignment. mdpi.com

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. mdpi.com

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. hyphadiscovery.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbon atoms to which they are directly attached. hyphadiscovery.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton. hyphadiscovery.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. hyphadiscovery.com

The combination of these experiments allows for the de novo structure determination of previously unknown metabolites formed from 3-(All-trans-nonaprenyl)benzene-1,2-diol. nih.gov

In vitro Spectrophotometric and Radiometric Assays for Enzyme Activity Measurement

To study the enzymes that metabolize 3-(All-trans-nonaprenyl)benzene-1,2-diol, robust and sensitive in vitro assays are required to measure their activity. Spectrophotometric and radiometric assays are two common approaches.

Spectrophotometric assays are often based on the production of a colored product that can be quantified by measuring its absorbance at a specific wavelength. illinois.edu A widely used method involves synthetic substrates linked to p-nitrophenol (pNP). illinois.edu When the enzyme cleaves the substrate, it releases pNP, which, under alkaline conditions, forms the intensely yellow p-nitrophenolate ion that can be measured colorimetrically. illinois.eduillinois.edu While convenient and suitable for high-throughput screening, these assays can sometimes be limited by interference from other components in the reaction mixture. researchgate.net Another approach involves fluorometric assays, where the enzymatic reaction releases a fluorescent molecule like 4-methylumbelliferone (MUB), offering higher sensitivity than colorimetric methods. colostate.edu

Radiometric assays offer very high sensitivity and specificity and are particularly useful when a suitable chromogenic or fluorogenic substrate is not available. creative-enzymes.com These assays utilize a radiolabeled substrate (e.g., with ³H or ¹⁴C). creative-enzymes.com After the enzymatic reaction, the radiolabeled product is separated from the unreacted substrate, and the radioactivity of the product is measured using a scintillation counter. creative-enzymes.com The amount of product formed is directly proportional to the enzyme activity. A key advantage of radiometric assays is that they are less susceptible to interference from colored or fluorescent compounds in the sample. creative-enzymes.com

Interactive Table 3: Enzyme Activity Assay Methodologies

Assay Type Principle Advantages Disadvantages
Spectrophotometric (Colorimetric) Measurement of light absorption by a colored product. Simple, cost-effective, suitable for high-throughput. Potential for interference from sample components.
Spectrophotometric (Fluorometric) Measurement of fluorescence from a released product. High sensitivity. Susceptible to light instability and quenching.
Radiometric Measurement of radioactivity from a labeled product. Very high sensitivity and specificity, low interference. Requires handling of radioactive materials, specialized equipment.

Future Research Perspectives on 3 All Trans Nonaprenyl Benzene 1,2 Diol

Elucidation of Remaining Uncharacterized Enzymatic Steps and Regulatory Elements in its Biosynthesis

A complete map of the biosynthesis of ubiquinone, and by extension the formation and conversion of 3-(all-trans-nonaprenyl)benzene-1,2-diol, remains elusive as the pathway is not fully defined in any organism. nih.gov Future research must focus on identifying the enzymes responsible for currently unassigned steps and understanding the complex regulatory networks that govern the pathway's flux.

In eukaryotes, the specific enzymes that catalyze certain decarboxylation and hydroxylation reactions following the initial prenylation of the benzoquinone ring are yet to be identified. nih.gov Furthermore, several proteins are known to be essential for Coenzyme Q (CoQ) synthesis, but their precise molecular functions are unknown. nih.govnih.gov These include proteins that are thought to form a large, multi-enzyme "metabolon" or "CoQ-synthome" that enhances biosynthetic efficiency. nih.govnih.gov In prokaryotes like Escherichia coli, the functions of accessory proteins such as UbiB, UbiJ, and UbiK in CoQ biosynthesis are still not fully understood. frontiersin.orgnih.gov

The regulation of CoQ biosynthesis is another critical area for investigation. This regulation occurs at multiple levels, including the transcriptional control of COQ genes in response to metabolic shifts or oxidative stress, the controlled assembly of the CoQ-synthome, and post-translational modifications like phosphorylation that may modulate the activity of key enzymes. nih.gov

Table 1: Uncharacterized Proteins in Coenzyme Q Biosynthesis This interactive table summarizes key proteins required for CoQ biosynthesis whose specific molecular functions remain to be fully elucidated.

Protein Family (Eukaryote/Prokaryote) Organism(s) Putative Role
COQ4 / UbiJ Eukaryotes, Prokaryotes Scaffold protein, nucleus for the CoQ-synthome assembly. nih.gov
COQ8 (ADCK3/4) / UbiB Eukaryotes, Prokaryotes Atypical kinase, potential regulatory role in complex assembly or phosphorylation. nih.govnih.gov
COQ9 Eukaryotes Thought to be involved in lipid/isoprenoid binding and delivery within the synthome. nih.govnih.gov
COQ11 Yeast Required for efficient CoQ biosynthesis; no identified mammalian or plant homolog. nih.gov
UbiK Prokaryotes Part of a soluble metabolon in bacteria, function unclear. nih.gov

Expanding the Understanding of its Biological Role and Metabolism in Diverse Prokaryotic and Eukaryotic Organisms

The primary biological role of 3-(all-trans-nonaprenyl)benzene-1,2-diol is as a precursor to Coenzyme Q. Therefore, understanding its significance requires a deep appreciation of CoQ's diverse functions. CoQ is indispensable as an electron carrier in the mitochondrial electron transport chain, facilitating ATP production. nih.govoup.comfrontiersin.org However, its roles are far more extensive. The reduced form, ubiquinol, is a potent lipophilic antioxidant that protects cellular membranes and lipoproteins from oxidative damage. frontiersin.orgnih.govfrontiersin.org

Future research should aim to explore the full spectrum of these functions across different organisms. CoQ is involved in the catabolism of certain amino acids, serves as a cofactor for various biosynthetic reactions, and participates in cellular signaling and gene expression regulation. frontiersin.orgwustl.edu For instance, CoQ has been shown to influence the expression of numerous human genes involved in key signaling pathways. frontiersin.org It also has extra-mitochondrial roles, contributing to membrane stability and supporting processes like uridine biosynthesis. nih.gov

The metabolism of 3-(all-trans-nonaprenyl)benzene-1,2-diol itself is defined by its sequential conversion into the final CoQ product through a series of hydroxylation and methylation reactions. oup.com A deeper investigation into the kinetics and regulation of these downstream modifications in a wide range of species will provide a more complete picture of its metabolic fate.

Table 2: Established Functions of Coenzyme Q (Ubiquinone) This interactive table outlines the diverse biological roles of Coenzyme Q, the metabolic product of the pathway involving 3-(all-trans-nonaprenyl)benzene-1,2-diol.

Function Location Description
Electron Transport Inner Mitochondrial Membrane Shuttles electrons from Complex I and II to Complex III of the electron transport chain, essential for aerobic respiration. mdpi.com
Antioxidant Defense Cellular Membranes, Lipoproteins The reduced form (ubiquinol) scavenges free radicals, preventing lipid peroxidation and oxidative damage to proteins and DNA. frontiersin.orgnih.gov
Metabolic Cofactor Mitochondria Acts as an electron acceptor for dehydrogenases involved in fatty acid oxidation, amino acid metabolism, and pyrimidine synthesis. mdpi.com
Gene Regulation Nucleus Influences the expression of genes involved in cell signaling, metabolism, and transport. frontiersin.org
Membrane Stabilization All Cellular Membranes Contributes to the physical properties and stability of lipid bilayers. nih.gov

Application of Advanced Computational Modeling and Simulation for Predicting Metabolic Flux and Enzyme Interactions

The complexity of the ubiquinone biosynthetic pathway, with its multi-enzyme complexes and intricate regulation, makes it an ideal candidate for advanced computational approaches. Future research will increasingly rely on modeling and simulation to predict metabolic behavior and understand molecular interactions that are difficult to observe experimentally.

Metabolic Flux Analysis (MFA) is a powerful computational technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgnih.gov By using isotopic tracers (such as ¹³C-labeled substrates), MFA can map the flow of carbon through the ubiquinone pathway. nih.gov This can help identify rate-limiting steps, uncover metabolic bottlenecks, and predict how genetic or environmental changes will affect the production of 3-(all-trans-nonaprenyl)benzene-1,2-diol and the final CoQ product. wikipedia.org Computer modeling has already been used to predict how deficiencies in the electron transport chain, where CoQ is a key player, can be compensated for by other metabolic pathways. mdpi.com

Exploration of Novel Biotechnological Applications Derived from its Biosynthetic Pathway and Associated Enzymes

The enzymes and intermediates of the ubiquinone biosynthetic pathway, including 3-(all-trans-nonaprenyl)benzene-1,2-diol, represent a valuable resource for biotechnological innovation. Research in this area can lead to improved production of CoQ and the creation of novel bioproducts.

Metabolic engineering has already been successfully applied to enhance the production of Coenzyme Q10 in various organisms. nih.gov A notable example is the engineering of Corynebacterium glutamicum, which does not naturally produce CoQ10, to become a microbial factory for its synthesis. frontiersin.org This was achieved by introducing a suite of genes from other organisms, including the decaprenyl diphosphate (B83284) synthase gene from Paracoccus denitrificans and the ubi gene cluster from E. coli, alongside engineering the host's precursor supply pathways. frontiersin.org Similar efforts have been tested in plants, such as rice and tobacco. frontiersin.org

Beyond producing CoQ, the enzymes of the pathway could be harnessed as biocatalysts. The hydroxylases and methyltransferases, for example, perform highly specific modifications on the benzene (B151609) ring. These enzymes could potentially be isolated and used in synthetic biology platforms to produce a variety of high-value aromatic compounds, including novel diols, catechols, and other specialty chemicals from simple precursors. nih.govfrontiersin.org The engineering of pathways for the microbial production of compounds like 1,3-propanediol and 2,3-butanediol demonstrates the feasibility of redirecting metabolic flux to create valuable chemicals, a strategy that could be applied by leveraging the unique catalytic activities found in the ubiquinone pathway. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 3-(all-trans-nonaprenyl)benzene-1,2-diol, and how are structural impurities minimized?

Methodological Answer: Synthesis typically involves prenylation of catechol derivatives using polyprenyl diphosphate donors under enzymatic or chemical catalysis. For example, Schiff base derivatives of benzene-1,2-diol are synthesized via condensation reactions between 1,2-dihydroxybenzene analogs and substituted aldehydes under acidic conditions . Impurity control requires rigorous purification (e.g., column chromatography, HPLC) and spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm the absence of regioisomers or incomplete prenylation.

Q. How is the structural configuration of 3-(all-trans-nonaprenyl)benzene-1,2-diol validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming the all-trans configuration of the nonaprenyl chain and planar geometry of the benzene-1,2-diol core. For example, monoclinic crystal systems (space group P21/n) with defined unit cell parameters (e.g., a = 11.4002 Å, β = 106.188°) have been used to resolve bond angles and torsional strain . Complementary techniques include circular dichroism (CD) for chiral centers and NOESY NMR to verify spatial proximity of substituents.

Q. What biological roles are associated with benzene-1,2-diol derivatives in metabolic pathways?

Methodological Answer: Benzene-1,2-diol derivatives are intermediates in microbial degradation of polyphenols. For instance, 3,4-dihydroxybenzoic acid is metabolized to benzene-1,2-diol via decarboxylation and α-oxidation by gut microbiota . In enzymatic pathways, they serve as substrates for methyltransferases (e.g., UbiG in ubiquinone biosynthesis), where the diol group undergoes O-methylation using S-adenosyl-L-methionine .

Advanced Research Questions

Q. How can computational methods resolve contradictions in genotoxicity data for benzene-1,2-diol derivatives?

Methodological Answer: Conflicting genotoxicity results (e.g., in vitro vs. in vivo) can be addressed using density functional theory (DFT) to predict reactive oxygen species (ROS) generation potential or DNA adduct formation. For example, NCI (Non-Covalent Interaction) analysis in aqueous phases reveals hydrogen-bonding patterns that influence mutagenicity . Experimental validation involves Ames tests with metabolic activation (S9 fraction) and micronucleus assays in rodent models, comparing dose-response curves against TTC thresholds for DNA-reactive mutagens .

Q. What strategies optimize enzyme kinetic studies for 3-(all-trans-nonaprenyl)benzene-1,2-diol in methyltransferase assays?

Methodological Answer: Kinetic parameters (e.g., Kₘ, Vₘₐₓ) are determined using stopped-flow spectroscopy or LC-MS to monitor S-adenosyl-L-homocysteine (SAH) production. Pre-steady-state kinetics with rapid quenching can isolate rate-limiting steps, while isotopic labeling (³H-SAM) quantifies methyl group transfer efficiency. Competitive inhibition assays with substrate analogs (e.g., 2-methoxy derivatives) help map active-site interactions .

Q. How do metal complexes of benzene-1,2-diol Schiff bases enhance bioactivity, and what design principles govern their efficacy?

Methodological Answer: Zinc(II) and cobalt(II) complexes of Schiff bases (e.g., 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol) exhibit enhanced enzyme inhibition (e.g., alkaline phosphatase) due to Lewis acid catalysis and improved membrane permeability. Design principles include:

  • Chelation geometry (octahedral vs. tetrahedral) to match target enzyme active sites.
  • Substituent tuning (electron-withdrawing groups like -Cl) to modulate redox potential .
  • In vivo antidiabetic activity is assessed via glucose uptake assays in HepG2 cells and streptozotocin-induced diabetic rodent models.

Q. What computational approaches predict the regioselectivity of 3-(all-trans-nonaprenyl)benzene-1,2-diol in multicomponent reactions?

Methodological Answer: Graph neural networks (GNNs) trained on reaction databases (e.g., USPTO) predict major products by analyzing atomic connectivity and electronic effects. For example, GNNs correctly identified 3-[3-(cyclohexylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-benzene-1,2-diol as the major product in a trifluoroacetic acid-catalyzed multicomponent reaction, prioritizing nucleophilic attack at the diol’s para position . Molecular dynamics (MD) simulations further validate transition-state stabilization by hydrogen-bonding networks.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported genotoxicity thresholds for benzene-1,2-diol derivatives?

Methodological Answer: Discrepancies arise from variations in exposure routes (oral vs. dermal) and metabolic activation. A tiered testing strategy is recommended:

In silico QSAR models (e.g., DEREK, TIMES) to prioritize high-risk analogs.

In vitro Comet assay with primary hepatocytes to detect DNA strand breaks.

In vivo transgenic rodent models (e.g., gpt delta mice) to assess mutagenicity in target tissues .
Dose-response alignment with TTC thresholds (e.g., 0.15 μg/day for DNA mutagens) ensures risk assessment consistency.

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